molecular formula C17H19BrN2O3S B5223851 2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE

2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B5223851
M. Wt: 411.3 g/mol
InChI Key: HONJCAVTAPERON-UHFFFAOYSA-N
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Description

2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by the presence of bromophenyl and methylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylmethanesulfonamide to form 2-bromophenylmethanesulfonamide.

    Coupling with Methylphenyl Acetamide: The bromophenyl intermediate is then coupled with 2-methylphenylmethylacetamide under suitable reaction conditions, often involving a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides or sulfones.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenyl groups facilitate binding to hydrophobic pockets, while the sulfonamide and acetamide groups can form hydrogen bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-acetylaniline: Similar in structure but lacks the sulfonamide and methylphenyl groups.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonamide groups but differs in the substitution pattern and lacks the acetamide backbone.

    2-Bromodiphenylamine: Similar bromophenyl group but lacks the acetamide and sulfonamide functionalities.

Uniqueness

2-[N-(2-BROMOPHENYL)METHANESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of bromophenyl, sulfonamide, and acetamide groups, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONJCAVTAPERON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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